4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is an organic compound with the molecular formula C({21})H({15})BrN(_{2})OS It is characterized by the presence of a bromine atom, a benzamide group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Amidation: The final step involves the formation of the benzamide group by reacting the brominated intermediate with 4-aminobenzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exerts its effects is often related to its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide: Lacks the methyl
Properties
IUPAC Name |
4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-13-2-11-18-19(12-13)26-21(24-18)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWTYYGOOPYJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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